molecular formula C16H14O2 B1349663 1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione CAS No. 59411-15-3

1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione

Cat. No. B1349663
CAS RN: 59411-15-3
M. Wt: 238.28 g/mol
InChI Key: UJARQLWFLLIFBN-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The structure can provide information about the functional groups present in the molecule, which can give insights into its reactivity.



Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the structure of the target molecule and the available starting materials.



Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can provide information about the compound’s reactivity and stability, and can help to predict its behavior in different conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in different solvents, and reactivity with common reagents. These properties can provide important information about how the compound behaves in different environments.


Scientific Research Applications

Synthesis and Labeling

  • Synthesis in Liquid Scintillators : The compound 1-(3,4-Dimethylphenyl)-1-[ring-U-14C]phenylethane and its derivatives have been synthesized for use in biodegradable liquid scintillators, a technology in radiochemical analysis. These compounds were created through simple two-step reactions involving reduction and condensation processes (Saito & Kurihara, 1991).

Chemical Properties and Applications

  • Corrosion Inhibition : Derivatives of 1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione have been studied for their corrosion inhibition properties. Compounds like 2-MPOD and 3-MPOD have shown effectiveness in preventing mild steel corrosion in acidic solutions. Their adsorption on metal surfaces is crucial for this inhibition, which aligns with the Langmuir isotherm model (Chafiq et al., 2020).

Synthesis Methods

  • Friedel-Crafts Alkylation : The efficient synthesis of 1,2-Bis(3,4-dimethylphenyl)ethane, a related compound, has been achieved through Friedel-Crafts alkylation using various Lewis acid catalysts. This method highlights the compound's synthetic versatility and potential for different applications (Takahashi et al., 1995).

Structural Analysis

  • Crystallographic Studies : Investigations into the crystal structures of derivatives of 1,2-diphenylethane, closely related to 1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione, have provided insights into their molecular conformations and interactions. These studies are essential for understanding the chemical and physical properties of these compounds (Harada & Ogawa, 2001).

Green Chemistry Applications

  • Eco-Friendly Synthesis : The synthesis of 1,2-Bis((3,4-dimethylphenyl)ethane in room temperature ionic liquids represents an advancement in green chemistry. This method uses low-carbon-chain quaternary ammonium salts, enabling easy separation of the reaction mixture and recycling of the ionic liquid. Such approaches are important for sustainable and environmentally friendly chemical processes (Zou & Wang, 2006).

Molecular Interactions

  • Molecular Analysis : Studies on compounds like 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione provide insights into intramolecular and intermolecular interactions, such as C-H...O interactions and the effects of steric repulsions. These findings are valuable for understanding the behavior of similar molecules in various environments (Tariq et al., 2010).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. This information is typically provided in a Material Safety Data Sheet (MSDS), which includes details such as toxicity, flammability, and environmental impact.


Future Directions

Future directions in the study of a compound could involve exploring new synthetic routes, investigating its reactivity under different conditions, or studying its potential applications in areas such as medicine or materials science.


properties

IUPAC Name

1-(3,4-dimethylphenyl)-2-phenylethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-11-8-9-14(10-12(11)2)16(18)15(17)13-6-4-3-5-7-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJARQLWFLLIFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368619
Record name 1-(3,4-dimethylphenyl)-2-phenylethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione

CAS RN

59411-15-3
Record name 1-(3,4-dimethylphenyl)-2-phenylethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RM Wadkins, JL Hyatt, X Wei, KJP Yoon… - Journal of medicinal …, 2005 - ACS Publications
Carboxylesterases (CE) are ubiquitous enzymes responsible for the metabolism of xenobiotics. Because the structural and amino acid homology among esterases of different classes, …
Number of citations: 193 pubs.acs.org
X Liu, T Cong, P Liu, P Sun - The Journal of Organic Chemistry, 2016 - ACS Publications
1,2-Diketones were synthesized by the oxidation of corresponding alkynes using air as the oxidant under metal-free conditions upon irradiation of blue light. A cheap and readily …
Number of citations: 78 pubs.acs.org
JL Hyatt, L Tsurkan, M Wierdl, CC Edwards… - Molecular cancer …, 2006 - AACR
Carboxylesterases are ubiquitous proteins responsible for the detoxification of xenobiotics. However, these enzymes also activate prodrugs, such as the anticancer agents capecitabine …
Number of citations: 46 aacrjournals.org
T Harada, Y Nakagawa, RM Wadkins, PM Potter… - Bioorganic & medicinal …, 2009 - Elsevier
Carboxylesterases are enzymes that hydrolyze a broad suite of endogenous and exogenous ester-containing compounds to the corresponding alcohol and carboxylic acid. These …
Number of citations: 42 www.sciencedirect.com
E Cho, A Jayaraman, J Lee, KC Ko… - Advanced Synthesis & …, 2019 - Wiley Online Library
Internal alkynes reacted with dibromoisocyanuric acid/H 2 O to afford α,α‐dibromoketone and 1,2‐diketone derivatives. Diarylalkynes with activating groups provided 1,2‐diketone …
Number of citations: 21 onlinelibrary.wiley.com
S Battula, AA Desai, JY Soni, DP Mehta - ACS omega, 2022 - ACS Publications
Novel finding of aldehyde in 2-oxoaldehyde (2OA) is presented as it unprecedentedly disinclines to react with Grignard reagents but reacts with moderate organocuprate reagents in …
Number of citations: 5 pubs.acs.org
P Natarajan - Journal of Photochemistry and Photobiology A …, 2023 - Elsevier
The synthesis of a number of (un)symmetrical 1,2-diarylethane-1,2-diones from readily available vinylarenes and arylhydrazines in water under aerobic conditions has been established …
Number of citations: 0 www.sciencedirect.com

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